molecular formula C11H8BrNOS B1280001 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- CAS No. 55327-31-6

5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl-

Cat. No.: B1280001
CAS No.: 55327-31-6
M. Wt: 282.16 g/mol
InChI Key: ZFHYWTPSCWCVSQ-UHFFFAOYSA-N
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Description

5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- is a heterocyclic compound that contains a thiazole ring substituted with a 4-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the 4-bromophenyl group and a halogenated thiazole intermediate.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as palladium catalysts for the Suzuki coupling reaction, and optimizing reaction conditions like temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 5-Thiazolecarboxylic acid, 2-(4-bromophenyl)-4-methyl-

    Reduction: 5-Thiazolecarbinol, 2-(4-bromophenyl)-4-methyl-

    Substitution: 5-Thiazolecarboxaldehyde, 2-(4-methoxyphenyl)-4-methyl-

Scientific Research Applications

5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Materials Science: It can be used in the synthesis of organic semiconductors and other materials with electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Thiazolecarboxaldehyde, 2-phenyl-4-methyl-
  • 5-Thiazolecarboxaldehyde, 2-(4-chlorophenyl)-4-methyl-
  • 5-Thiazolecarboxaldehyde, 2-(4-fluorophenyl)-4-methyl-

Uniqueness

5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl- is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile handle for further functionalization

Properties

IUPAC Name

2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHYWTPSCWCVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486894
Record name 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-31-6
Record name 5-Thiazolecarboxaldehyde, 2-(4-bromophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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